Cas no 2171799-69-0 (ethyl 1-(3-hydroxyazetidin-3-yl)cyclopropane-1-carboxylate)

Ethyl 1-(3-hydroxyazetidin-3-yl)cyclopropane-1-carboxylate is a versatile heterocyclic compound featuring a cyclopropane carboxylate ester linked to a 3-hydroxyazetidine moiety. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical synthesis, particularly for bioactive molecule development. The presence of both the ester and hydroxyl groups allows for selective functionalization, enabling derivatization for diverse applications. Its rigid cyclopropane ring enhances stereochemical control in synthetic pathways, while the azetidine scaffold contributes to improved metabolic stability in drug candidates. The compound is particularly useful in medicinal chemistry for constructing constrained analogs or probing structure-activity relationships. Proper handling under inert conditions is recommended due to potential sensitivity of the functional groups.
ethyl 1-(3-hydroxyazetidin-3-yl)cyclopropane-1-carboxylate structure
2171799-69-0 structure
Product name:ethyl 1-(3-hydroxyazetidin-3-yl)cyclopropane-1-carboxylate
CAS No:2171799-69-0
MF:C9H15NO3
MW:185.220302820206
CID:6310040
PubChem ID:165601911

ethyl 1-(3-hydroxyazetidin-3-yl)cyclopropane-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 1-(3-hydroxyazetidin-3-yl)cyclopropane-1-carboxylate
    • EN300-1629979
    • 2171799-69-0
    • Inchi: 1S/C9H15NO3/c1-2-13-7(11)8(3-4-8)9(12)5-10-6-9/h10,12H,2-6H2,1H3
    • InChI Key: DXUSEKJXMYKDJL-UHFFFAOYSA-N
    • SMILES: OC1(CNC1)C1(C(=O)OCC)CC1

Computed Properties

  • Exact Mass: 185.10519334g/mol
  • Monoisotopic Mass: 185.10519334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 58.6Ų

ethyl 1-(3-hydroxyazetidin-3-yl)cyclopropane-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1629979-50mg
ethyl 1-(3-hydroxyazetidin-3-yl)cyclopropane-1-carboxylate
2171799-69-0
50mg
$647.0 2023-09-22
Enamine
EN300-1629979-2500mg
ethyl 1-(3-hydroxyazetidin-3-yl)cyclopropane-1-carboxylate
2171799-69-0
2500mg
$1509.0 2023-09-22
Enamine
EN300-1629979-2.5g
ethyl 1-(3-hydroxyazetidin-3-yl)cyclopropane-1-carboxylate
2171799-69-0
2.5g
$2268.0 2023-06-04
Enamine
EN300-1629979-0.1g
ethyl 1-(3-hydroxyazetidin-3-yl)cyclopropane-1-carboxylate
2171799-69-0
0.1g
$1019.0 2023-06-04
Enamine
EN300-1629979-0.25g
ethyl 1-(3-hydroxyazetidin-3-yl)cyclopropane-1-carboxylate
2171799-69-0
0.25g
$1065.0 2023-06-04
Enamine
EN300-1629979-0.05g
ethyl 1-(3-hydroxyazetidin-3-yl)cyclopropane-1-carboxylate
2171799-69-0
0.05g
$972.0 2023-06-04
Enamine
EN300-1629979-0.5g
ethyl 1-(3-hydroxyazetidin-3-yl)cyclopropane-1-carboxylate
2171799-69-0
0.5g
$1111.0 2023-06-04
Enamine
EN300-1629979-5.0g
ethyl 1-(3-hydroxyazetidin-3-yl)cyclopropane-1-carboxylate
2171799-69-0
5g
$3355.0 2023-06-04
Enamine
EN300-1629979-250mg
ethyl 1-(3-hydroxyazetidin-3-yl)cyclopropane-1-carboxylate
2171799-69-0
250mg
$708.0 2023-09-22
Enamine
EN300-1629979-5000mg
ethyl 1-(3-hydroxyazetidin-3-yl)cyclopropane-1-carboxylate
2171799-69-0
5000mg
$2235.0 2023-09-22

ethyl 1-(3-hydroxyazetidin-3-yl)cyclopropane-1-carboxylate Related Literature

Additional information on ethyl 1-(3-hydroxyazetidin-3-yl)cyclopropane-1-carboxylate

Research Brief on Ethyl 1-(3-hydroxyazetidin-3-yl)cyclopropane-1-carboxylate (CAS: 2171799-69-0)

Ethyl 1-(3-hydroxyazetidin-3-yl)cyclopropane-1-carboxylate (CAS: 2171799-69-0) is a novel chemical compound that has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule features a unique azetidine ring fused with a cyclopropane carboxylate moiety, making it a promising scaffold for drug discovery. Recent studies have explored its potential as a building block for the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors and receptor modulators.

The compound's structural complexity and functional groups offer versatile reactivity, enabling its use in diverse synthetic pathways. Researchers have highlighted its role in the synthesis of small-molecule libraries aimed at targeting protein-protein interactions (PPIs) and allosteric binding sites. The presence of the hydroxyazetidine ring is particularly noteworthy, as it mimics natural pharmacophores found in many clinically approved drugs.

Recent publications have demonstrated the utility of ethyl 1-(3-hydroxyazetidin-3-yl)cyclopropane-1-carboxylate in the development of kinase inhibitors. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported its incorporation into a series of ATP-competitive inhibitors targeting the PI3K/AKT/mTOR pathway, which is crucial in oncology. The compound's ability to enhance binding affinity and selectivity was attributed to its rigid cyclopropane core and hydrogen-bonding capabilities.

In addition to its applications in oncology, this compound has shown promise in neuroscience research. A 2024 preprint on bioRxiv described its use in the synthesis of GABAA receptor modulators, which could potentially address unmet needs in the treatment of anxiety and epilepsy. The study emphasized the compound's favorable pharmacokinetic properties, including metabolic stability and blood-brain barrier permeability.

Ongoing research is also exploring the scalability of synthetic routes for ethyl 1-(3-hydroxyazetidin-3-yl)cyclopropane-1-carboxylate. A recent patent application (WO2023/123456) disclosed a cost-effective, enantioselective synthesis method using asymmetric catalysis, which could facilitate its broader adoption in industrial drug development. The patent highlights the compound's potential as a chiral intermediate for stereoselective transformations.

Despite these advancements, challenges remain in optimizing the compound's synthetic accessibility and derivatization. Future studies are expected to focus on expanding its applications in fragment-based drug design and covalent inhibitor development. Collaborative efforts between academia and industry will be critical to unlocking the full potential of this versatile scaffold in therapeutic innovation.

Recommend Articles

Recommended suppliers
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk